molecular formula C6H13ClN2 B599622 Octahydropyrrolo[3,4-c]pyrrole dihydrochloride CAS No. 165894-01-9

Octahydropyrrolo[3,4-c]pyrrole dihydrochloride

Cat. No.: B599622
CAS No.: 165894-01-9
M. Wt: 148.63 g/mol
InChI Key: XQLMRPIKWMSYCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Octahydropyrrolo[3,4-c]pyrrole dihydrochloride can be synthesized through the thermolysis of N-phthalimidoaziridines. The process involves heating N-phthalimidoaziridines in the presence of N-arylmaleimide at 140°C until the complete conversion of the starting aziridine . This method allows for the formation of the desired compound with several pharmacophoric groups, making it a potential active ingredient in medicines .

Industrial Production Methods

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Chemical Reactions Analysis

Types of Reactions

Octahydropyrrolo[3,4-c]pyrrole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of octahydropyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular functions .

Properties

CAS No.

165894-01-9

Molecular Formula

C6H13ClN2

Molecular Weight

148.63 g/mol

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-c]pyrrole;hydrochloride

InChI

InChI=1S/C6H12N2.ClH/c1-5-2-8-4-6(5)3-7-1;/h5-8H,1-4H2;1H

InChI Key

XQLMRPIKWMSYCJ-UHFFFAOYSA-N

SMILES

C1C2CNCC2CN1.Cl.Cl

Canonical SMILES

C1C2CNCC2CN1.Cl

Origin of Product

United States

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